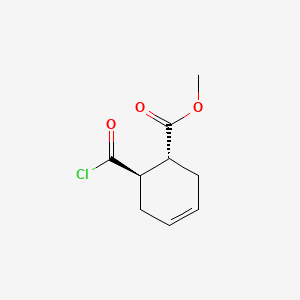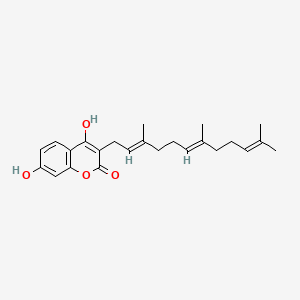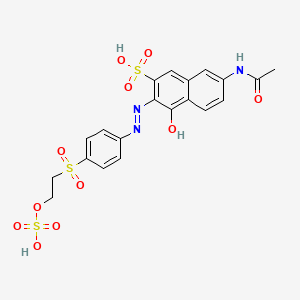![molecular formula C9H14N2O B13807786 Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) is a heterocyclic compound that features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For example, the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst can lead to substituted isoxazoles under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of propargylamines to oximes.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Reduction: Hydrazine hydrate.
Substitution: N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds.
Major Products
The major products formed from these reactions include various substituted isoxazoles, such as 3,5-disubstituted isoxazoles and 5-phenylisoxazole-3-carbohydrazide .
Aplicaciones Científicas De Investigación
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Exhibits potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds act as inhibitors of enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), leading to anti-inflammatory and anticancer effects . The presence of the isoxazole ring allows these compounds to bind effectively to their targets, disrupting normal cellular processes.
Comparación Con Compuestos Similares
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) can be compared with other similar compounds such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Parecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the isoxazole core but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of the isoxazole scaffold.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-5-[(3S)-1-methylpyrrolidin-3-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
LUGITUNNKYCYPD-QMMMGPOBSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@H]2CCN(C2)C |
SMILES canónico |
CC1=NOC(=C1)C2CCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)


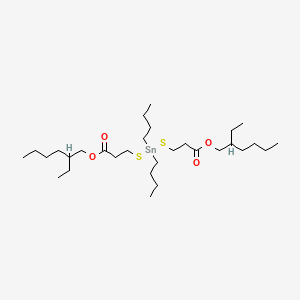
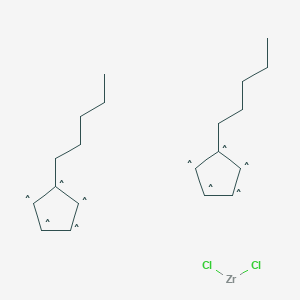
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)

![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)

